
Destruxin D
説明
Destruxin D is a type of destruxin, which are cyclodepsipeptidic mycotoxins isolated from the entomopathogenic fungus Metarhizium . Destruxins, including this compound, are known for their biological activities, including insecticidal, anti-viral, and phytotoxic activities . They also exhibit immunosuppressive, antitumor, and antiresorptive activities .
Synthesis Analysis
The total synthesis of destruxin E, a type of destruxin, was achieved using solid-phase synthesis that enables a combinatorial synthesis of destruxin analogs . In the synthesis of destruxin E and its analogs, the hydroxyacid–proline (HA1–Pro2) dipeptide with an acetonide-protected diol moiety was synthesized in an asymmetric manner, and the protected diol was converted to an epoxide after macrocyclization .
Molecular Structure Analysis
Destruxin E, a type of destruxin, is a 19-membered cyclodepsipeptide, and consists of five amino acid residues (β-alanine (Ala), N -methyl-alanine (MeAla), N -methyl-valine (MeVal), isoleucine (Ile), and proline (Pro)) and α-hydroxy acid derivative containing a terminal epoxide in the side chain .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of destruxin E include the use of Shiina’s macrolactonization as a key reaction . Combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution were successful .
科学的研究の応用
Fungal Peptide Destruxin in Insect Immune Suppression
Destruxin A, a cyclic depsipeptide related to Destruxin D, plays a role in suppressing the innate immune response in insects. Studies using Drosophila melanogaster (fruit fly) have shown that Destruxin A reduces the expression of antimicrobial peptides, thereby weakening the fly's humoral immune response. This finding indicates the potential use of Destruxins in biological control of insect populations (Pal, St. Leger, & Wu, 2007).
Genetic Basis of Destruxin Production
Understanding the genetic basis for Destruxin production in fungi like Metarhizium robertsii is crucial for potential applications. Research has identified a gene responsible for Destruxin biosynthesis, which can help in genetically engineering fungi for specific applications, such as pest control (Donzelli, Krasnoff, Sun-Moon, Churchill, & Gibson, 2012).
Inhibition of Arboviruses
Destruxin A exhibits inhibitory effects on the replication of arboviruses in Aedes albopictus C6/36 cell line. This suggests a potential application of Destruxins in controlling viral infections in insects (Kopecký, Maťha, & Jegorov, 1992).
Biosynthesis and Biological Activity
The study of Destruxins' biosynthesis and biological activities, such as insecticidal and phytotoxic effects, is vital for their application in agriculture and pest management. This research provides foundational knowledge for the development of Destruxin-based biopesticides (Pedras, Zaharia, & Ward, 2002).
Development and Applications Overview
Destruxins have shown a range of biological activities, including antitumoral, antiviral, and insecticidal effects. This review of the research progress on Destruxins highlights their potential applications in various fields, including as biocontrol agents and in medical therapy (Liu & Tzeng, 2012).
Interaction with Proteins in Insects
Destruxin A's interaction with heat shock proteins (HSPs) in Bombyx mori cells suggests a mechanism by which it affects insects. Such interactions could be explored for developing targeted pest control strategies (Zhang, Hu, Xiao, Ou, & Hu, 2017).
作用機序
Destruxin A, a type of destruxin, is known to cause silkworm hemocytes to undergo morphological changes . It can induce the expression of four heat shock proteins in Bm12 cells but only binds to BmHSCP . Destruxin B suppresses hepatocellular carcinoma cell growth and induces apoptosis by inhibiting the Wnt/β-catenin signaling pathway .
将来の方向性
Future research could focus on further elucidating the structure-activity relationships of destruxins through the synthesis and biological evaluation of various destruxin analogs . Additionally, conditions that influence the production of destruxins could be investigated, as this could reveal strategies for producing novel compounds or precursors suitable for synthetic biology .
特性
IUPAC Name |
3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVZRLMVNARECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950177 | |
| Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27482-50-4 | |
| Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



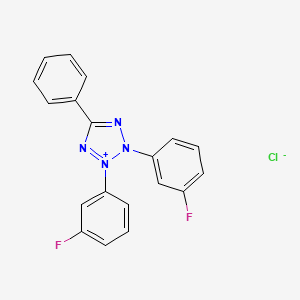

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
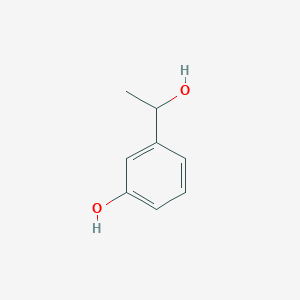
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)
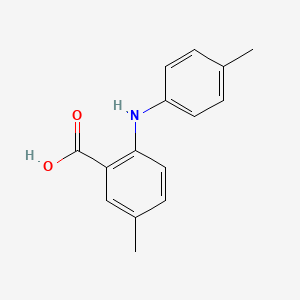


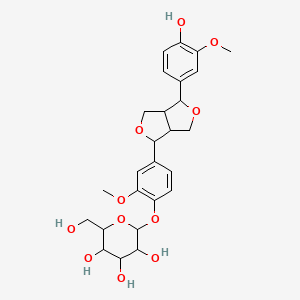
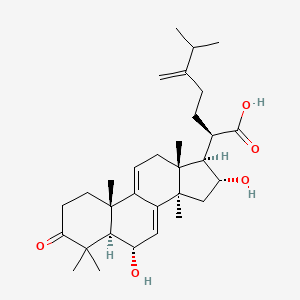
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)


